1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine
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Overview
Description
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an acetyl group, a trichlorophenyl sulfonyl group, and a piperazine ring, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the trichlorophenyl ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to diverse biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Known for its use in the synthesis of ketoconazole and other pharmaceuticals.
1-Acetyl-4-(2-methylphenyl)piperazine: Used in various organic synthesis applications. The uniqueness of this compound lies in its trichlorophenyl sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13Cl3N2O3S |
---|---|
Molecular Weight |
371.7 g/mol |
IUPAC Name |
1-[4-(2,3,4-trichlorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H13Cl3N2O3S/c1-8(18)16-4-6-17(7-5-16)21(19,20)10-3-2-9(13)11(14)12(10)15/h2-3H,4-7H2,1H3 |
InChI Key |
QVPCMKRERKSMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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